

# **Technical Support Center: (S)-HH2853**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (S)-HH2853 |           |
| Cat. No.:            | B15144053  | Get Quote |

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The data presented is based on publicly available results from human clinical trials. Specific details regarding preclinical toxicology in animal models are limited in the public domain.

# **Frequently Asked Questions (FAQs)**

Q1: What is (S)-HH2853 and what is its mechanism of action?

A1: **(S)-HH2853** is an orally bioavailable, potent, and selective dual inhibitor of the histone methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the methylation of histone H3 on lysine 27 (H3K27). By inhibiting both EZH1 and EZH2, **(S)-HH2853** leads to a decrease in H3K27 methylation, which in turn alters gene expression patterns and results in the decreased proliferation of cancer cells.[1] Preclinical models have shown its anti-tumor activity in various cancer types, including those with mutations in the SWI/SNF complex.[2]

Q2: What are the most commonly observed adverse events with HH2853 in clinical trials?

A2: Based on Phase I and Ib clinical trial data in patients with relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors, the most frequently reported treatment-related adverse events (TRAEs) include diarrhea, increased blood bilirubin, and anemia.[3] Hematological toxicities such as decreased platelet count, decreased white blood cell count, and decreased neutrophil count have also been observed.[3] Most of these events were reported to be reversible or clinically manageable.



Q3: Has a maximum tolerated dose (MTD) for HH2853 been established in clinical trials?

A3: In a Phase I study, dose-limiting toxicities (DLTs) were observed at the 800 mg twice-daily dose level. However, a maximum tolerated dose (MTD) was not reached. The recommended Phase II dose (RP2D) was determined to be 400 mg twice daily.[3][4]

Q4: Are there any specific patient populations that might be more susceptible to HH2853 toxicity?

A4: While the available data does not explicitly stratify toxicity by patient sub-populations, standard clinical monitoring is crucial. Patients with pre-existing hematological conditions or hepatic impairment may require closer observation, given the nature of the observed adverse events (anemia, thrombocytopenia, increased bilirubin).

Q5: What should I do if I observe unexpected toxicity in my preclinical animal models?

A5: If you encounter unexpected toxicities in your animal models, consider the following troubleshooting steps:

- Vehicle Control: Ensure that the vehicle used to formulate (S)-HH2853 is not contributing to the observed toxicity by including a vehicle-only control group.
- Dose Reduction: The clinical data suggests a dose-dependent increase in adverse events. A
  dose-response study to identify a better-tolerated dose in your specific animal model is
  recommended.
- Route of Administration: While (S)-HH2853 is orally bioavailable, ensure consistent and accurate dosing. If using oral gavage, check for any signs of procedural distress or injury.
- Animal Health Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and hematological and clinical chemistry analysis to detect early signs of toxicity.
- Histopathology: Conduct thorough histopathological examination of key organs to identify any target organ toxicity.

## **Quantitative Data Summary**



Note: The following data is derived from human clinical trials of HH2853, as specific quantitative toxicity data from animal models is not publicly available.

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in Human Clinical Trials

| Adverse Event Category | Most Common TRAEs<br>(Any Grade)                                                                        | Most Common Grade ≥3<br>TRAEs                                                                           |
|------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Gastrointestinal       | Diarrhea                                                                                                | Diarrhea                                                                                                |
| Hematological          | Anemia, Platelet count<br>decreased, White blood cell<br>count decreased, Neutrophil<br>count decreased | Anemia, Platelet count<br>decreased, White blood cell<br>count decreased, Neutrophil<br>count decreased |
| Hepatic                | Blood bilirubin increased                                                                               | Blood bilirubin increased                                                                               |
| General                | Rash, Hypokalemia,<br>Hyperuricemia, Alopecia                                                           | Hypokalemia, Blood creatine phosphokinase increased, Hyperglycemia                                      |

Data compiled from published Phase I and Ib clinical trial results.[3]

# **Experimental Protocols**

The following provides a general overview of the methodology used in the Phase I clinical trial of HH2853. Researchers should adapt these principles to their specific preclinical experimental designs.

### Phase I Clinical Trial Design (NCT04390737)[3][5]

- Study Design: An open-label, multicenter, Phase I/II study. The Phase I portion included dose escalation and dose extension parts.[3]
- Patient Population: Patients with relapsed or refractory non-Hodgkin lymphomas or advanced solid tumors.[3][5]
- Drug Administration: HH2853 was administered orally twice daily (BID) in continuous 28-day treatment cycles.[3]



- Dose Escalation: A Bayesian optimal interval (BOIN) design with accelerated titration was used to evaluate seven predefined dose levels (50, 100, 200, 400, 600, 800, and 1000 mg BID).[3]
- Primary Endpoints: The primary endpoints were safety, dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the recommended phase II dose (RP2D).[3]
- Secondary Endpoints: Secondary endpoints included pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as preliminary anti-tumor efficacy.[3]
- Safety Assessments: Monitoring of adverse events was conducted continuously throughout the study.

# Visualizations Mechanism of Action of (S)-HH2853







# General Preclinical In Vivo Toxicity Workflow Dose Range Finding Study (e.g., in rodents) Inform dose selection **Definitive Toxicology Study** (GLP-compliant) Daily Dosing (e.g., 28 days) In-life Monitoring (Clinical signs, body weight, food consumption) At study termination Interim Blood/Urine Collection **Terminal Procedures** (Hematology, clinical chemistry, urinalysis) (Necropsy, organ weights, histopathology) Data Analysis & Reporting

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 2. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayo.edu [mayo.edu]
- To cite this document: BenchChem. [Technical Support Center: (S)-HH2853]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144053#s-hh2853-toxicity-in-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





